molecular formula C11H11Cl2N3S B5540028 5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole

5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole

Cat. No. B5540028
M. Wt: 288.2 g/mol
InChI Key: BFOCPXHMVAFNLZ-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Oxidative Stress and Antioxidative Activity

Studies have explored derivatives of 1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential application in combating oxidative stress-related conditions (G. Aktay, B. Tozkoparan, M. Ertan, 2005). Additionally, certain S-substituted derivatives of triazoles have shown excellent antioxidative activity, indicating their utility in developing antioxidant therapies (I. Tumosienė, I. Jonuškienė, K. Kantminienė, Z. Beresnevičius, 2014).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial activities of new 1,2,4-triazole derivatives have been extensively studied, revealing that some compounds exhibit significant activity against various microorganisms, highlighting their potential in addressing antibiotic resistance (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010). Similarly, novel 1,2,4-triazoles and related derivatives have been synthesized and tested for their anti-inflammatory activities, offering insights into their therapeutic potential for inflammatory conditions (M. Al-Omar, E. S. Al-Abdullah, I. A. Shehata, E. E. Habib, T. Ibrahim, A. El-Emam, 2010).

Anticonvulsant Activity and GABAergic System Effect

Research on 4-alkyl-1,2,4-triazole-3-thiones indicates their potential anticonvulsant properties and interactions with the GABAergic system, suggesting a pathway for developing new anticonvulsant drugs (T. Plech, B. Kaproń, J. Luszczki, Agata Paneth, A. Siwek, M. Kołaczkowski, M. Żołnierek, G. Nowak, 2014).

Molecular Docking and EGFR Inhibition for Anti-cancer Properties

Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors highlight the significant potential of these compounds in cancer therapy, demonstrating strong binding affinities and suggesting their role as potent anti-cancer agents (A. Karayel, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. The mechanism of action of “5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole” is not explicitly mentioned in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions associated with its handling and use. The safety and hazards of “5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole” are not explicitly mentioned in the sources retrieved .

Future Directions

The future directions for research on “5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3S/c1-2-10-14-11(16-15-10)17-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOCPXHMVAFNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dichlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole

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